molecular formula C25H23N3O2S2 B254881 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B254881
M. Wt: 461.6 g/mol
InChI Key: NPGPKJJLIGPOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MPT0B390, is a novel thieno[2,3-d]pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival. 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of PI3K and mTOR, which leads to the downregulation of Akt phosphorylation and subsequent inhibition of cancer cell growth. This mechanism of action has been confirmed through various experiments, including Western blot analysis and immunofluorescence staining.
Biochemical and Physiological Effects:
6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce G1 phase cell cycle arrest, which is a desirable outcome in cancer treatment. In addition, 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to decrease the expression of various proteins involved in cancer cell survival, including Bcl-2 and survivin. These findings suggest that 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one may have potential as a novel anti-cancer agent with minimal side effects.

Advantages and Limitations for Lab Experiments

6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments, including its high purity and stability. It has also shown promising results in various in vitro and in vivo studies, which suggests its potential as a novel anti-cancer agent. However, there are also limitations to using 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its precise molecular targets. In addition, its efficacy and safety in human clinical trials have not been established, which limits its potential use in cancer treatment.

Future Directions

There are several future directions for research on 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more specific and effective anti-cancer agents. Another direction is to study its efficacy and safety in human clinical trials, which could provide valuable information on its potential use in cancer treatment. Additionally, further studies on the pharmacokinetics and pharmacodynamics of 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one could provide insight into its optimal dosing and administration in cancer patients. Overall, 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in various studies and has the potential to be a valuable tool in cancer research and treatment.

Synthesis Methods

The synthesis of 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-(1-pyrrolidinyl)acetaldehyde with 6-methyl-3,5-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of a thiol reagent. The resulting product is then purified through column chromatography to obtain 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one in its pure form. This synthesis method has been optimized to produce high yields of 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one with good purity.

Scientific Research Applications

6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in scientific research, specifically in the field of cancer research. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome in cancer treatment. These findings suggest that 6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one may have potential as a novel anti-cancer agent.

properties

Product Name

6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C25H23N3O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

6-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H23N3O2S2/c1-17-21(18-10-4-2-5-11-18)22-23(32-17)26-25(31-16-20(29)27-14-8-9-15-27)28(24(22)30)19-12-6-3-7-13-19/h2-7,10-13H,8-9,14-16H2,1H3

InChI Key

NPGPKJJLIGPOJO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)N4CCCC4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)N4CCCC4)C5=CC=CC=C5

Origin of Product

United States

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